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Compound of Interest

Compound Name: 2-Nitrotoluene

Cat. No- B127304

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the toxicological data available for 2-Nitrotoluene (CAS No. 88-72-2), a high-production-volume
chemical primarily used as an intermediate in the synthesis of dyes, rubber chemicals, and agricultural products.[1][2][3] Understanding the
comprehensive toxicological profile of this compound is critical for assessing human health risks and for professionals in the fields of toxicology,
chemical safety, and drug development.

Executive Summary

2-Nitrotoluene is a yellowish liquid with established toxicity in multiple biological systems.[3][4] The International Agency for Research on Cancer
(IARC) classifies 2-nitrotoluene as "probably carcinogenic to humans" (Group 2A), a conclusion supported by sufficient evidence in experimental
animals.[2] The primary routes of occupational exposure are inhalation and dermal contact.[2] Toxicologically, 2-nitrotoluene is a potent genotoxic
agent whose carcinogenicity is linked to its metabolic activation, a process critically dependent on intestinal microflora.[1][2] It induces a variety of
tumors in rodents, including mesotheliomas, skin neoplasms, and carcinomas of the large intestine.[2][5] Furthermore, it exhibits reproductive
toxicity, impairing testicular function in male animals, and can cause methemoglobinemia, liver, and kidney damage with acute or chronic exposure.
[6][7] This document synthesizes the available quantitative data, details key experimental protocols, and visualizes the mechanistic pathways of its
toxicity.

Toxicokinetics: Metabolism is Key to Toxicity

The toxicity of 2-nitrotoluene is intrinsically linked to its biotransformation. Following oral administration in rats, the compound is rapidly absorbed
and excreted, primarily through urine within 72 hours.[2][4] A notable sex difference exists, with male rats excreting a larger portion of the dose in
bile compared to females.[1][6]

A critical step in the toxicological pathway of 2-nitrotoluene is its metabolic activation, which is heavily dependent on the reductive capabilities of
intestinal bacteria.[1][6] These microbes reduce the nitro group to form 2-aminotoluene (o-toluidine). This intermediate is then absorbed and further
metabolized in the liver, likely through N-hydroxylation and subsequent sulfation or acetylation, to form a reactive electrophilic compound that can
covalently bind to DNA and proteins, forming adducts.[2][8] The formation of 2-methylaniline—haemoglobin adducts has been observed and serves
as a biomarker of exposure.[2] Studies in germ-free rats showed a lack of DNA damage, confirming the essential role of the gut microbiome in its
genotoxicity.[2]
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Metabolic activation pathway of 2-Nitrotoluene.

Non-Clinical Toxicology

2-Nitrotoluene is harmful if swallowed, with oral LD50 values indicating moderate acute toxicity.[9] Acute exposure can lead to the formation of
methemoglobin, which impairs the oxygen-carrying capacity of the blood, resulting in symptoms like cyanosis, headache, dizziness, and weakness.
[71[10]

Table 1: Acute Toxicity of 2-Nitrotoluene

Test Species Value

LD50 (Oral) Rat 891 mg/kg[9][10][11][12]
LD50 (Oral) Mouse 970 mg/kg[11][12]

LD50 (Oral) Rabbit 1750 mg/kg[11][12]
LC50 (Inhalation) Rat 790 mg/m3[12]

LC50 (Inhalation) Mouse 328 mg/m3[12]

Repeat-dose studies have identified the liver, kidney, and male reproductive system as primary target organs. In a 13-week feeding study in Fischer
344 rats, effects included reduced body weight gain, liver toxicity, and hyaline droplet nephropathy in males.[6] In a similar study in B6C3F1 mice,
the main finding was degeneration and metaplasia of the olfactory epithelium.[1][6]

Table 2: Key Findings from a 13-Week Repeat-Dose Study in Rats

Species Fischer 344/N Rat[6]
Route Dietary
Dose Levels 0, 625, 1250, 2500, 5000, 10,000 ppm

- Reduced body weight gain (=2500 ppm)[6] - Liver toxicity[1][6] - Hyaline
Key Observations droplet nephropathy (males)[1][6] - Testicular degeneration (25000 ppm)[6] -
Rare mesotheliomas of the tunica vaginalis (males, 5000 ppm)[1][2][6]

There is sufficient evidence in experimental animals for the carcinogenicity of 2-nitrotoluene.[2] Long-term (2-year) bioassays conducted by the
National Toxicology Program (NTP) demonstrated clear evidence of carcinogenic activity at multiple sites in both rats and mice.[5] Notably, "stop-
exposure"” studies, where animals were dosed for only 13 weeks, still resulted in significant tumor formation by the end of the 2-year study, indicating
that the critical, irreversible events leading to cancer occur early in the exposure period.[2][5]
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Table 3: Summary of
Carcinogenicity Studies

Species Study Duration Route Tumor Sites

Mesothelioma, subcutaneous skin

neoplasms (fibroma, fibrosarcoma),
Male F344/N Rat 2 Years Dietary mammary gland fibroadenoma, liver

neoplasms (adenoma, carcinoma).

(2115

Subcutaneous skin neoplasms,

Female F344/N Rat 2 Years Dietary .
mammary gland fibroadenoma.[5]
. Haemangiosarcoma, carcinoma of
Male B6C3F1 Mouse 2 Years Dietary ) .
the large intestine (cecum).[2][5]
Haemangiosarcoma, carcinoma of
. the large intestine (cecum),
Female B6C3F1 Mouse 2 Years Dietary

hepatocellular adenoma and
carcinoma.[2][5]

digraph "Carcinogenicity Bioassay Workflow" {

graph [splines=ortho, bgcolor="#F1F3F4", dpi=72];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9];

start [label="Animal Selection\n(e.g., F344 Rats)", shape=ellipse, fillcolor="#FBBCO5", fontcolor="#202124"];
acclimation [label="Acclimation Period\n(2 Weeks)"];

randomization [label="Randomization into\nDose Groups"];

dosing [label="Dosing via Feed\n(105 Weeks)"];

interim [label="Interim Sacrifices\n(Optional)", shape=parallelogram, fillcolor="#5F6368"];

in life [label="In-Life Observations\n- Clinical Signs\n- Body Weight\n- Food Consumption"];
terminal [label="Terminal Sacrifice"];

necropsy [label="Gross Necropsy"];

histopath [label="Histopathology of\nAll Tissues"];

analysis [label="Statistical Analysis\nof Tumor Incidence"];

end [label="Carcinogenicity\nConclusion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> acclimation;

acclimation -> randomization;

randomization -> dosing;

dosing -> in _life [style=dashed, arrowhead=none];
dosing -> interim [style=dashed];

dosing -> terminal;

terminal -> necropsy;

necropsy -> histopath;

histopath -> analysis;

analysis -> end;

}

Generalized workflow for a 2-year rodent carcinogenicity bioassay.
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The genotoxic potential of 2-nitrotoluene is well-documented and considered central to its carcinogenic mechanism. While it is not mutagenic in
standard bacterial reverse mutation assays (Ames test), it shows activity in mammalian cell systems and, most importantly, in vivo.[1][6]

Table 4: Summary of Genotoxicity Data

Assay Type Test System Result
Bacterial Reverse Mutation S. typhimurium Negative[1][6]
Sister Chromatid Exchange Cultured Mammalian Cells Positive[1][6]
Unscheduled DNA Synthesis (UDS) Male Rat Hepatocytes (in vivo) Positive[1][2]
Unscheduled DNA Synthesis (UDS) Female Rat Hepatocytes (in vivo) Negative[2]
Macromolecule Binding Rat (in vivo) Positive[1]
Chromosomal Aberrations Human Lymphocytes (exposed workers) Positive[2]

2-Nitrotoluene adversely affects the reproductive systems of experimental animals. In rats, exposure has been shown to impair testicular function
and increase the length of the estrous cycle.[1][6] In mice, decreased sperm motility has been observed.[1][6] While one gavage study in rats
reported no adverse effects on overall reproduction or offspring, the weight of evidence from repeat-dose studies points to clear reproductive toxicity,
particularly in males.[1][6]

Table 5: Summary of Reproductive and Developmental Toxicity

Finding Species

Impaired Testicular Function / Degeneration Rat[6]

Increased Estrous Cycle Length Rat[6]

Decreased Sperm Motility Mouse[1][6]

Suspected of Damaging Fertility General Classification[9][10]

Mechanistic Insights and Signaling Pathways

The carcinogenic activity of 2-nitrotoluene is strongly believed to operate through a genotoxic mechanism.[2] As described in the toxicokinetics
section, metabolic activation leads to the formation of DNA adducts. These adducts can result in mutations in critical genes that regulate cell growth
and proliferation. Studies of tumors induced by 2-nitrotoluene in rodents have identified mutations in genes such as ras, Tp53, and 3-catenin
(Catnb), which are hallmarks of human cancers.[2][4]

Furthermore, alterations in the expression of genes involved in key signaling pathways have been found in 2-nitrotoluene-induced mesotheliomas
in rats. These include the insulin-like growth factor (IGF), p38 mitogen-activated protein kinase (MAPK), Wnt/B-catenin, and integrin signaling
pathways.[2] The disruption of these pathways likely contributes to the development and progression of tumors following exposure.
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Implicated mechanisms in 2-Nitrotoluene carcinogenesis.

Key Experimental Protocols

* Test System: Male and female Fischer 344/N rats and B6C3F1 mice.[2]
« Administration: 2-Nitrotoluene was administered in the diet for 105 weeks (2 years).[2]

« Dose Groups (Rats): For the main study, groups of 60 males and 60 females received diets containing 0, 625, 1250, or 2000 ppm 2-nitrotoluene.
These concentrations corresponded to average daily doses of approximately 0, 25, 50, or 90 mg/kg for males and 0, 30, 60, or 100 mg/kg for
females.[2][5]

* Stop-Exposure Arm (Male Rats): Additional groups received 2000 or 5000 ppm for 13 weeks, followed by a control diet for the remainder of the
105-week study.[2]

« Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights and food consumption were recorded weekly for the
first 13 weeks and then monthly.

» Pathology: At the end of the study, all animals underwent a complete necropsy. All organs and tissues were examined for gross lesions, and a
comprehensive set of tissues from all animals was collected, preserved, and examined microscopically.

« Test System: Male and female Fischer 344 rats; a separate group of germ-free male rats was also used.[2]
« Administration: 2-Nitrotoluene was administered by oral gavage.[2]

« Procedure: Following administration of the test article, hepatocytes were isolated from the liver. The cells were then cultured in the presence of
tritiated thymidine ([*H]-TdR). UDS is a measure of DNA repair synthesis, where [3H]-TdR is incorporated into the DNA at sites of damage, outside
of the normal S-phase of the cell cycle.

« Endpoint Measurement: The incorporation of [3H]-TdR was quantified using autoradiography. The number of silver grains over the nucleus (net
grains) is counted. A significant increase in net grains in treated animals compared to controls indicates a positive result for DNA damage.
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« Key Finding: The study found a positive UDS response in conventional male rats but not in female or germ-free male rats, demonstrating a sex-
specific effect that is dependent on metabolic activation by intestinal bacteria.[2]

Conclusion

The toxicological profile of 2-nitrotoluene is characterized by its potent carcinogenicity and genotoxicity, which are mediated by metabolic activation
involving the gut microbiome. There is clear and consistent evidence from animal studies demonstrating tumor formation at multiple sites in both rats
and mice.[2][5] In addition to its carcinogenic potential, 2-nitrotoluene poses risks to the reproductive system and can cause significant organ
toxicity.[6] The classification by IARC as a probable human carcinogen (Group 2A) underscores the need for stringent control of human exposure.[2]
For professionals in research and drug development, 2-nitrotoluene serves as a model compound for studying mechanism-based toxicity,
particularly the interplay between xenobiotic metabolism, gut microbiota, and genotoxic carcinogenesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.
While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every
specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support
Team for a compatibility check]
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